3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine
CAS No.: 6358-82-3
Cat. No.: VC18461005
Molecular Formula: C21H24N8
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6358-82-3 |
|---|---|
| Molecular Formula | C21H24N8 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine |
| Standard InChI | InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3 |
| Standard InChI Key | FGHBXSQNFCBRJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1N)N=NC2=C(C(=CC=C2)N=NC3=C(C(=C(C=C3)N)C)N)C)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine . Its structure comprises a central 2-methyl-m-phenylene group bridged to two toluene-2,6-diamine units via azo bonds (Fig. 1). The methyl substituents at the 2-position of the central phenylene ring and the toluenediamine moieties enhance steric stability and influence electronic properties.
Table 1: Key Identifiers of 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine
| Property | Value |
|---|---|
| CAS No. | 6358-82-3 |
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine |
Synthesis and Manufacturing Processes
Reaction Mechanism
The synthesis involves a two-step diazotization and coupling sequence (Fig. 2):
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Diazotization: 2-Methyl-m-phenylenediamine is treated with nitrous acid () under acidic conditions (0–5°C) to form a diazonium salt.
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Coupling: The diazonium salt reacts with toluene-2,6-diamine in a weakly alkaline medium (pH 7–9), yielding the target compound via electrophilic aromatic substitution.
Table 2: Optimal Synthesis Parameters
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C (diazotization); 20–25°C (coupling) |
| Solvent | Aqueous HCl (diazotization); Water/Ethanol (coupling) |
| Reaction Time | 2–3 hours (diazotization); 4–6 hours (coupling) |
Industrial-Scale Production
Industrial batches utilize continuous-flow reactors to maintain low temperatures during diazotization, minimizing side reactions. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity.
Applications in the Dye Industry
Chromophoric Performance
The compound’s azo groups act as chromophores, absorbing specific wavelengths of light to produce intense coloration. Its λmax is estimated at 480–520 nm (orange-red hues), depending on the solvent. Compared to simpler azo dyes, the methyl substituents and diamine groups enhance solubility in polar solvents and affinity for cellulose fibers.
Table 3: Comparative Dye Properties
| Property | 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine | Conventional Azo Dye (e.g., Methyl Orange) |
|---|---|---|
| λmax (nm) | 480–520 | 464 |
| Thermal Stability | Up to 200°C | Degrades at 150°C |
| Fiber Affinity | High (cellulose, nylon) | Moderate (cotton) |
Industrial Formulations
The compound is a key intermediate in manufacturing:
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Textile Dyes: For coloring natural and synthetic fabrics.
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Pigments: Dispersed in polymer matrices for plastics and coatings.
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Biological Stains: Used in histology due to selective binding to cellular components.
| Parameter | Recommendation |
|---|---|
| OSHA PEL | Not established; treat as hazardous |
| PPE | Nitrile gloves, lab coat, eye protection |
| Ventilation | Fume hood required |
Waste Disposal
Incinerate at >1000°C with scrubbers to prevent NOx emissions. Aqueous waste must be treated with hypochlorite to degrade aromatic amines.
Regulatory and Environmental Considerations
Global Regulatory Status
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EU: Classified under REACH as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties.
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US EPA: Listed on the Toxic Substances Control Act (TSCA) Inventory.
Environmental Persistence
The compound’s aromatic structure resists microbial degradation, leading to bioaccumulation in aquatic ecosystems. Photolytic degradation under UV light generates nitroso derivatives, which are equally toxic.
Future Research Directions
Green Chemistry Approaches
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Enzymatic Synthesis: Using peroxidases or laccases to catalyze azo bond formation, reducing reliance on harsh chemicals .
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Biodegradable Derivatives: Modifying the structure with hydroxyl or carboxyl groups to enhance biodegradability .
Advanced Applications
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